molecular formula C11H15NOS B14475301 N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide CAS No. 65134-91-0

N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide

Cat. No.: B14475301
CAS No.: 65134-91-0
M. Wt: 209.31 g/mol
InChI Key: WFEWTEHWRPTZQL-UHFFFAOYSA-N
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Description

N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide is an organic compound with the molecular formula C11H15NOS It is characterized by the presence of a phenyl ring substituted with a methyl group and a methylsulfanyl group, as well as an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide typically involves the reaction of 4-methyl-2-(methylsulfanyl)benzylamine with acetic anhydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation of the sulfanyl group. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions due to its unique structural features.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can modulate the activity of target proteins. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide
  • N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}propionamide
  • N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}butyramide

Uniqueness

This compound is unique due to the presence of both a methylsulfanyl group and an acetamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

65134-91-0

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-[4-methyl-2-(methylsulfanylmethyl)phenyl]acetamide

InChI

InChI=1S/C11H15NOS/c1-8-4-5-11(12-9(2)13)10(6-8)7-14-3/h4-6H,7H2,1-3H3,(H,12,13)

InChI Key

WFEWTEHWRPTZQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)CSC

Origin of Product

United States

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